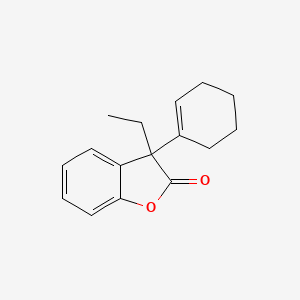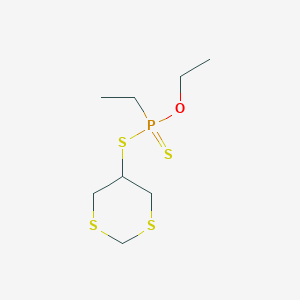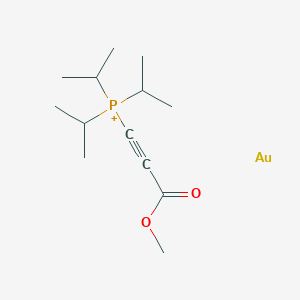![molecular formula C32H25ClNOP B14373815 {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 90178-75-9](/img/structure/B14373815.png)
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanophenoxy group attached to a phenyl ring, which is further connected to a triphenylphosphanium chloride moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject of study in organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of 4-(4-cyanophenoxy)benzyl chloride, which is then reacted with triphenylphosphine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, modulating their activity. The cyanophenoxy group may facilitate interactions with biological membranes, while the triphenylphosphanium moiety can enhance cellular uptake. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium bromide
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium iodide
Uniqueness
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its bromide and iodide analogs, the chloride variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
90178-75-9 |
|---|---|
Molecular Formula |
C32H25ClNOP |
Molecular Weight |
506.0 g/mol |
IUPAC Name |
[4-(4-cyanophenoxy)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H25NOP.ClH/c33-24-26-16-20-28(21-17-26)34-29-22-18-27(19-23-29)25-35(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32;/h1-23H,25H2;1H/q+1;/p-1 |
InChI Key |
NEERBLFMBYECSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


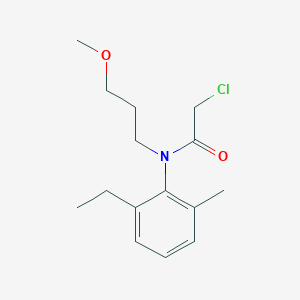
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
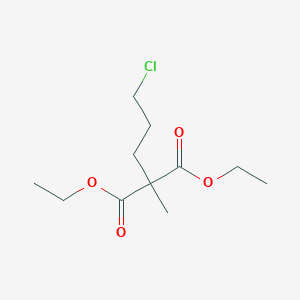
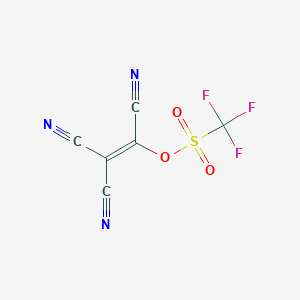
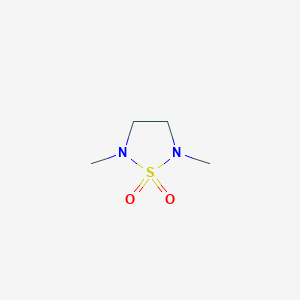
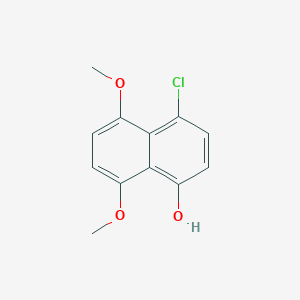
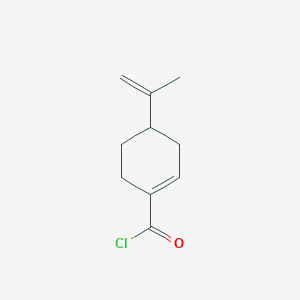
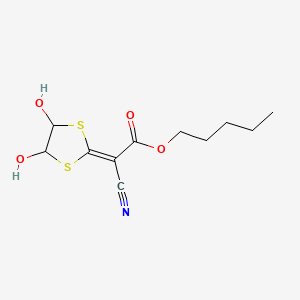

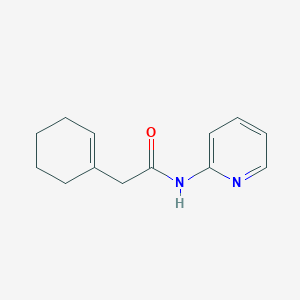
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
